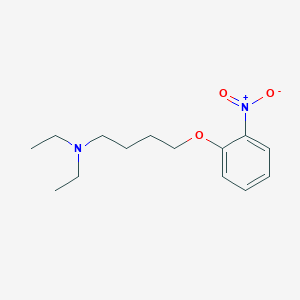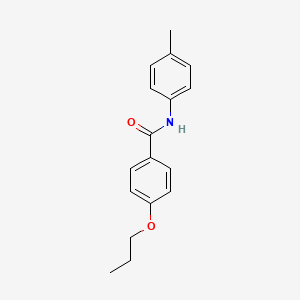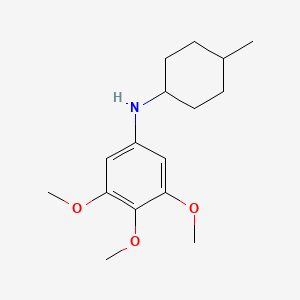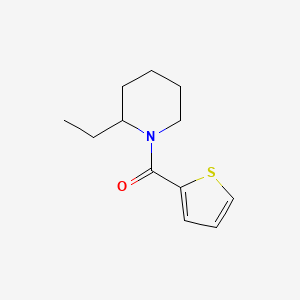
N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine, commonly known as O-2694, is a synthetic compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, a subtype of the serotonin receptor that is involved in various physiological and pathological processes. O-2694 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
作用机制
O-2694 acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by O-2694 leads to the activation of various intracellular signaling pathways, including the phospholipase C and the protein kinase C pathways. These pathways are involved in the regulation of various physiological processes, such as neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
O-2694 has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and gene expression. It has been reported to increase the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, in different brain regions. O-2694 has also been shown to increase the excitability of neurons in the prefrontal cortex and the hippocampus, two brain regions that are involved in various cognitive processes. Additionally, O-2694 has been reported to alter the expression of various genes that are involved in the regulation of synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
One of the major advantages of O-2694 is its high selectivity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, O-2694 has a long half-life, which allows for prolonged activation of the 5-HT2A receptor. However, one of the limitations of O-2694 is its relatively low potency compared to other 5-HT2A receptor agonists, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on O-2694. One area of interest is the development of novel drugs that target the 5-HT2A receptor for the treatment of neuropsychiatric disorders. O-2694 may serve as a valuable lead compound for the development of such drugs. Another area of interest is the study of the role of the 5-HT2A receptor in various physiological and pathological processes, such as learning and memory, neuroprotection, and neuroinflammation. Finally, the development of new synthesis methods and purification techniques for O-2694 may improve its purity and yield, which could facilitate its use in various experimental settings.
合成方法
The synthesis of O-2694 involves a multi-step process that starts with the reaction between 2-nitrophenol and diethylamine to form N,N-diethyl-2-nitrophenol. This compound is then reacted with 1-bromobutane in the presence of a base to yield N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine. The purity and yield of O-2694 can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
O-2694 has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Its high selectivity for the 5-HT2A receptor makes it a promising candidate for the development of novel drugs that target this receptor subtype. O-2694 has also been used as a research tool to study the role of the 5-HT2A receptor in various physiological and pathological processes.
属性
IUPAC Name |
N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-15(4-2)11-7-8-12-19-14-10-6-5-9-13(14)16(17)18/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCJNOHOPGLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)


![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)



![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)
![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)